molecular formula C14H15BrClN B6319820 N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride CAS No. 55097-56-8

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride

Cat. No.: B6319820
CAS No.: 55097-56-8
M. Wt: 312.63 g/mol
InChI Key: NCVUKNRUACJGRY-UHFFFAOYSA-N
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Description

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride is a secondary amine hydrochloride derivative featuring a benzyl group attached to the amine nitrogen and a 4-bromophenyl substituent on the methanamine backbone. Its molecular formula is C₁₄H₁₅BrClN (assuming a molecular weight of ~344.65 g/mol based on analogs).

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVUKNRUACJGRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55097-56-8
Record name Benzenemethanamine, 4-bromo-N-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55097-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reaction Conditions and Catalysts

The choice of catalyst significantly impacts yield and purity. Data from similar syntheses demonstrate the following trends:

CatalystTemperature (°C)Pressure (Kgf/cm²)Time (h)Yield (%)Purity (%)
Raney Nickel703068396.5
Platinum-Carbon6030488396.5

Raney nickel achieves comparable yields to platinum-carbon at shorter reaction times, reducing production costs by approximately 40%. The reaction proceeds optimally in ethanol or methanol solvents, with hydrogen pressures of 20–30 Kgf/cm².

Stepwise Synthesis via Imine Intermediate

This method isolates the imine intermediate before reduction, allowing precise control over each step.

Step 1: Imine Formation

Benzylamine and 4-bromobenzaldehyde react in anhydrous ethanol under reflux (78°C) for 12 hours. The imine precipitates as a yellow solid, isolated via filtration (yield: 89–92%).

Step 2: Imine Reduction

The imine is reduced using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C. After quenching with water, the secondary amine is extracted with dichloromethane (yield: 85–88%).

Step 3: Hydrochloride Salt Formation

The amine is dissolved in dry diethyl ether, and gaseous HCl is bubbled through the solution. The hydrochloride salt crystallizes upon cooling (yield: 95–97%, purity >99% by HPLC).

Comparison of Catalysts and Reaction Conditions

Catalytic hydrogenation outperforms chemical reduction in scalability and environmental impact. Key comparisons include:

ParameterCatalytic HydrogenationChemical Reduction
Reaction Time6–48 hours2–4 hours
Solvent Volume500 mL/kg substrate300 mL/kg substrate
ByproductsH₂OBoric acid complexes
Industrial FeasibilityHighModerate

Catalytic methods eliminate the need for stoichiometric reducing agents, reducing waste generation by 60%.

Optimization of Reaction Parameters

Temperature Effects

Elevating temperatures accelerate imine formation but risk decomposition. At 70°C, the one-pot method achieves 83% yield in 6 hours, whereas 30°C requires 48 hours for equivalent output.

Solvent Selection

Polar aprotic solvents (e.g., DMF) increase imine stability but complicate catalyst recovery. Ethanol balances reactivity and practicality, achieving 96.5% purity post-distillation.

Hydrogen Pressure

Pressures below 10 Kgf/cm² result in incomplete reduction (<50% yield), while exceeding 30 Kgf/cm² offers diminishing returns (yield increase <5%).

Hydrochloride Salt Formation and Purification

Salt formation is critical for stabilizing the hygroscopic free base. Optimal conditions include:

  • Acid Concentration : 2–3 equivalents of HCl ensure complete protonation without oversaturation.

  • Crystallization Solvent : Diethyl ether induces rapid crystallization, whereas ethanol yields larger crystals for improved filtration.

  • Drying : Vacuum drying at 40°C for 24 hours reduces residual solvent to <0.1% .

Chemical Reactions Analysis

Synthetic Pathways

NBBH is synthesized via reductive amination or imine formation followed by HCl salt precipitation. Key steps include:

  • Imine Intermediate Formation :
    Reaction of 4-bromobenzaldehyde with benzylamine forms an imine intermediate, which is subsequently reduced to the primary amine. Protonation with HCl yields the hydrochloride salt .

  • Catalytic Hydrogenation :
    Iridium-based catalysts (e.g., Cat. 1) facilitate the tandem synthesis of tertiary amines from aldehydes and primary amines under methanolic conditions .

Electrochemical Oxidation

NBBH’s structural analogs undergo oxidation at electrodes, producing radical cations. Pathways include:

  • Deprotonation :
    Radical cations lose protons to form α-amino radicals, which react with starting material or nucleophiles. For example, benzylamine derivatives yield N-benzylidenebenzylamine (Schiff base) or benzonitrile under acetonitrile/electrolyte conditions .

Reaction ConditionsProductYieldSource
CH₃CN, 0.1 M [Bu₄N][BF₄], Pt anodeN-Benzylidenebenzylamine65%
DMF, 0.1 M LiClO₄, GC electrodeBenzonitrile12%

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    The 4-bromophenyl group couples with aryl boronic acids to form biaryl derivatives. For example, coupling with phenylboronic acid yields N-benzyl-1-(4-biphenyl)methanamine .

  • Buchwald-Hartwig Amination :
    Reacts with amines (e.g., piperidine) to form N-aryl derivatives under Pd catalysis .

Reductive Functionalization

NBBH serves as a precursor in reductive amination:

  • N-Methylation :
    Reacts with formaldehyde under iridium catalysis to form N-methylated derivatives (e.g., N-benzyl-N-methyl-1-(4-bromophenyl)methanamine) .

SubstrateCatalystProductYield
FormaldehydeIr(COD)Cl₂/DPEPhosN-Methyl derivative78%

Thermal Decomposition

Heating above 150°C induces cleavage of the C–Br bond, releasing toxic HBr gas. This reactivity necessitates controlled storage conditions .

Heterocycle Formation

NBBH participates in cycloadditions to form triazoles or pyrimidines:

  • Click Chemistry :
    Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields 1,2,3-triazoles .

  • Pyrimidine Synthesis :
    Condensation with chloropyrimidines forms pyrimidin-4-amine derivatives, as seen in USP1/UAF1 inhibitor syntheses .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous media, regenerating the free base. This property is exploited in pH-dependent drug delivery systems .

Key Stability Considerations

  • Light Sensitivity : Prolonged UV exposure degrades the bromophenyl group.

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but reacts with strong bases (e.g., NaOH) .

Scientific Research Applications

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride is a synthetic organic compound featuring a benzyl group attached to a methanamine backbone, with a bromophenyl substituent. It is used in scientific research and has potential applications in medicinal chemistry and materials science due to its unique molecular structure and interesting chemical properties.

Potential Applications

This compound (NBBH) has potential applications in various fields:

  • Medicinal Chemistry The presence of aromatic rings and an amine group suggests its use in various applications. Compounds with similar structures have been examined for their binding affinities and mechanisms of action, typically focusing on interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Materials Science NBBH may exhibit interesting chemical properties and reactivity, making it a candidate for applications in materials science.

While specific interaction studies on NBBH are scarce, compounds with similar structures have been examined for their binding affinities and mechanisms of action. These studies typically focus on interactions with neurotransmitter receptors or enzymes involved in metabolic pathways. Further research is needed to elucidate the precise biological interactions of this compound.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesNotable Properties
N-Benzyl-1-(3-bromophenyl)methanamineSimilar aromatic and amine structurePotential CNS activity
N-Methyl-1-(4-bromophenyl)methanamineMethyl substitution on the amineVariations in solubility and reactivity
4-Bromo-N,N-dimethylbenzeneethanamineDimethyl substitutionEnhanced lipophilicity

These compounds highlight the uniqueness of this compound due to its specific substitution patterns and potential applications in medicinal chemistry and materials science.

Handling and Safety

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-Benzyl-1-(4-chlorophenyl)methanamine
  • Molecular Formula : C₁₄H₁₄ClN
  • Molecular Weight : 231.72 g/mol
  • CAS No.: 13541-00-9
  • Key Differences : Replaces bromine with chlorine, reducing molecular weight and altering electronic properties (Cl is smaller and more electronegative than Br). Hazard profile includes corrosivity (H314) .
4-Bromobenzylamine Hydrochloride
  • Molecular Formula : C₇H₉BrClN
  • Molecular Weight : 233.74 g/mol
  • CAS No.: 26177-44-6
  • Key Differences : A primary amine lacking the benzyl group. Simpler structure with a 4-bromophenyl group directly attached to the methanamine. Used as a building block for more complex amines .

Substituent-Variant Analogs

N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine Hydrochloride
  • Molecular Formula: C₁₆H₂₀ClNO₂
  • Molecular Weight : ~306.79 g/mol
  • CAS No.: 1203682-51-2
  • Key Differences : Methoxy groups at positions 2 and 4 on the phenyl ring instead of bromine. Electron-donating methoxy groups increase solubility in polar solvents but reduce electrophilic reactivity .
1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine
  • Molecular Formula : C₁₂H₁₃BrNS
  • Molecular Weight : ~299.21 g/mol
  • Key Differences : Benzyl group replaced with 2-thienylmethyl, introducing sulfur-containing heterocyclic properties. This substitution may enhance binding to sulfur-interacting biological targets .

Alkyl Chain and Amine Substitution Variants

N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine Hydrochloride
  • Molecular Formula : C₁₀H₁₅BrClN
  • Molecular Weight : ~276.60 g/mol
  • Key Differences: Ethyl chain and dimethylamine substitution increase steric bulk and alter basicity.
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine Hydrochloride
  • Molecular Formula: C₁₄H₁₃BrCl₂NO
  • Molecular Weight : 363.08 g/mol
  • CAS No.: Not explicitly listed
  • Key Differences: Bromine and chlorine substituents on a phenoxy-phenyl backbone. The phenoxy group introduces additional steric hindrance and lipophilicity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Structural Features
N-Benzyl-1-(4-bromophenyl)methanamine HCl C₁₄H₁₅BrClN ~344.65 Discontinued Benzyl + 4-BrPh substituent
N-Benzyl-1-(4-chlorophenyl)methanamine C₁₄H₁₄ClN 231.72 13541-00-9 Cl instead of Br
4-Bromobenzylamine HCl C₇H₉BrClN 233.74 26177-44-6 Primary amine, no benzyl group
N-Benzyl-1-(2,4-dimethoxyphenyl)methanamine HCl C₁₆H₂₀ClNO₂ ~306.79 1203682-51-2 Methoxy groups at 2,4 positions
N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine HCl C₁₀H₁₅BrClN ~276.60 Not provided Ethyl chain + dimethylamine

Key Findings from Comparative Analysis

Amine Substitution : Secondary amines (e.g., benzyl derivatives) exhibit different reactivity and bioavailability compared to primary amines (e.g., 4-bromobenzylamine HCl) .

Functional Group Effects : Methoxy groups improve solubility but reduce electrophilicity, whereas thienylmethyl groups introduce heterocyclic interactions .

Safety Profile : Most compounds in this class share corrosive hazards (H314), necessitating strict handling protocols .

Biological Activity

N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride, a synthetic organic compound, has garnered attention due to its potential applications in medicinal chemistry and materials science. This compound features a unique molecular structure characterized by a benzyl group attached to a methanamine backbone, along with a bromophenyl substituent. Despite its intriguing structure, comprehensive studies on its biological activity remain limited.

The compound's structure suggests various chemical properties and reactivities, particularly due to the presence of the bromine atom, which can influence its biological interactions. The synthesis of this compound typically involves direct reductive amination methods, yielding high purity levels .

Antimicrobial Activity

While specific studies on this compound are scarce, compounds with similar structures have been investigated for their antimicrobial properties. For instance, the presence of bromine in related compounds has been shown to enhance their potential antimicrobial effects .

Table 1: Comparison of Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesNotable Properties
N-Benzyl-1-(3-bromophenyl)methanamineSimilar aromatic and amine structurePotential CNS activity
N-Methyl-1-(4-bromophenyl)methanamineMethyl substitution on the amineVariations in solubility and reactivity
4-Bromo-N,N-dimethylbenzeneethanamineDimethyl substitutionEnhanced lipophilicity

These compounds indicate that this compound may possess similar antimicrobial properties due to its structural features.

Neurotransmitter Interactions

Research on structurally analogous compounds suggests potential interactions with neurotransmitter receptors or metabolic enzymes. Such interactions are critical for understanding the compound's role in neuropharmacology. However, specific studies detailing the mechanism of action for this compound are currently lacking .

Q & A

Q. What are the common synthetic routes for preparing N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: A widely used method involves reductive amination of aldehydes with primary amines. For example, benzaldehyde and (4-bromophenyl)methanamine can be reacted under hydrogen gas (H₂) using a Pd/NiO catalyst at 25°C to achieve high yields (~90%) . Optimization includes:

  • Catalyst selection : Transition-metal catalysts like Pd/NiO improve efficiency and stereochemical control.
  • Solvent choice : Dichloromethane (DCM) is common for amine coupling, but polar aprotic solvents may enhance solubility .
  • Temperature control : Room temperature minimizes side reactions (e.g., over-reduction).

Q. How is the purity of this compound typically assessed?

Methodological Answer: Purity is validated using:

  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<2%) and confirm retention time consistency .
  • UV/Vis Spectroscopy : λmax at ~255 nm can indicate aromatic π→π* transitions, corroborating structural integrity .
  • Mass Spectrometry (MS) : Exact mass analysis (e.g., ESI-MS) confirms molecular weight (e.g., 370.71 g/mol for the free base) .

Q. What safety precautions are critical when handling this compound during synthesis?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to H314 (skin corrosion) risks .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) before disposal .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer: Crystallographic refinement using SHELX software (e.g., SHELXL) is standard. Key steps include:

  • Twinned Data Handling : Use SHELXE for high-throughput phasing of twinned crystals .
  • Discrepancy Analysis : Compare R-factor values across refinement cycles; values <5% indicate reliable models .
  • Hydrogen Atom Placement : SHELXPRO’s automated hydrogen placement reduces positional errors .

Q. What strategies modify the bromophenyl moiety to alter physicochemical properties?

Methodological Answer:

  • Halogen Exchange : Replace bromine with chlorine via nucleophilic substitution to study electronic effects on solubility .
  • Functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl) via SNAr reactions to enhance stability .
  • Validation : Use ¹H/¹³C NMR to confirm substitution (e.g., aromatic proton shifts at δ 7.2–7.4 ppm) .

Q. How does catalyst choice in reductive amination affect yield and stereochemistry?

Methodological Answer:

  • Heterogeneous Catalysts : Pd/NiO provides high yields (90%) but may favor racemic mixtures .
  • Chiral Catalysts : Use Ru-BINAP complexes for enantioselective synthesis (e.g., >90% ee) .
  • Kinetic Analysis : Monitor reaction progress via TLC or in situ FTIR to optimize catalyst loading (e.g., 5–10 mol%) .

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